二十碳二烯酸 (8Z,14Z)

描述

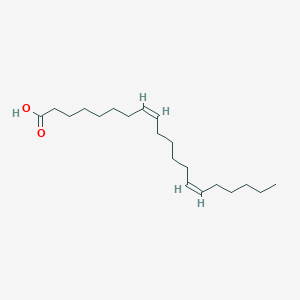

Eicosadienoic Acid (8Z,14Z) is a polyunsaturated fatty acid with the molecular formula C20H36O2. It is characterized by two double bonds located at the 8th and 14th positions in the carbon chain, both in the cis (Z) configuration . This compound is naturally found in some foods and plant oils and has been detected in human milk at a level of 0.19% of total fatty acids .

科学研究应用

二十碳二烯酸 (8Z,14Z) 在科学研究中具有广泛的应用:

化学: 它用作脂类分析中的标准物质,以及其他脂肪酸合成的前体。

生物学: 研究该化合物在细胞代谢中的作用及其对细胞膜的影响。

医学: 研究表明,二十碳二烯酸 (8Z,14Z) 可以调节炎症反应,在治疗炎症性疾病方面具有潜在的治疗应用。

工业: 它用于营养补充剂的配方以及化妆品成分。

作用机制

二十碳二烯酸 (8Z,14Z) 通过多种分子途径发挥其作用。 它被去饱和酶代谢形成二十碳三烯酸,后者是强效的血管扩张剂 。 该化合物可以通过影响诱导型一氧化氮合酶和环氧合酶等酶的表达来调节促炎介质(如一氧化氮和前列腺素 E2)的产生 。 这种调节有助于调节体内炎症反应。

生化分析

Biochemical Properties

Eicosadienoic Acid (8Z,14Z) is elongated from linoleic acid (LA), and can also be metabolized to dihomo-γ-linolenic acid (DGLA), arachidonic acid (AA), and sciadonic acid (Δ5,11,14–20:3; SCA) . The metabolism of Eicosadienoic Acid (8Z,14Z) has been extensively studied .

Cellular Effects

It has been shown that Eicosadienoic Acid (8Z,14Z) can modulate the metabolism of polyunsaturated fatty acids (PUFAs) and alter the responsiveness of macrophages to inflammatory stimulation .

Molecular Mechanism

It is known that Eicosadienoic Acid (8Z,14Z) can be converted by desaturases, in vivo, to eicosatrienoic acids . The specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are not yet fully characterized .

Temporal Effects in Laboratory Settings

The temporal effects of Eicosadienoic Acid (8Z,14Z) in laboratory settings are not yet fully characterized. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of Eicosadienoic Acid (8Z,14Z) at different dosages in animal models are not yet fully characterized. Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently limited .

Metabolic Pathways

Eicosadienoic Acid (8Z,14Z) is involved in the metabolism of polyunsaturated fatty acids (PUFAs). It is elongated from linoleic acid (LA), and can also be metabolized to dihomo-γ-linolenic acid (DGLA), arachidonic acid (AA), and sciadonic acid (Δ5,11,14–20:3; SCA) .

Transport and Distribution

The transport and distribution of Eicosadienoic Acid (8Z,14Z) within cells and tissues are not yet fully characterized. Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently limited .

Subcellular Localization

The subcellular localization of Eicosadienoic Acid (8Z,14Z) and any effects on its activity or function are not yet fully characterized. Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently limited .

准备方法

二十碳二烯酸 (8Z,14Z) 可以通过多种化学途径合成。一种常见的方法是亚油酸的延长和去饱和。 该过程通常包括使用去饱和酶在特定位置引入双键 。 工业生产方法可能涉及从天然来源(如植物油)中提取该化合物,然后进行纯化过程以达到所需的纯度水平 。

化学反应分析

二十碳二烯酸 (8Z,14Z) 经历几种类型的化学反应,包括:

氧化: 该反应可在氧气和光照的作用下发生,导致形成氢过氧化物和其他氧化产物。

还原: 氢化可以还原双键,将该化合物转化为饱和脂肪酸。

取代: 羧基可以与醇类发生酯化反应,形成酯。

这些反应中常用的试剂包括用于还原的氢气、用于氧化的氧气或过氧化物以及用于酯化的醇。 这些反应的主要产物包括饱和脂肪酸、氢过氧化物和酯 。

相似化合物的比较

二十碳二烯酸 (8Z,14Z) 可以与其他多不饱和脂肪酸进行比较,例如:

亚油酸: 二十碳二烯酸 (8Z,14Z) 的前体,它在第 9 位和第 12 位处有两个双键。

花生四烯酸: 含有四个双键,参与二十烷酸类的合成,二十烷酸类是信号分子。

二十碳三烯酸: 通过去饱和从二十碳二烯酸 (8Z,14Z) 形成,它是强效的血管扩张剂。

二十碳二烯酸 (8Z,14Z) 由于其特定的双键位置及其在调节炎症反应中的作用而具有独特性,使其成为研究和工业应用中宝贵的化合物 。

生物活性

Eicosadienoic acid (8Z,14Z), also known as 8,14-eicosadienoic acid, is an omega-6 fatty acid characterized by its two double bonds located at the 8th and 14th carbon positions. This compound plays a significant role in various biological processes, particularly through its conversion into eicosanoids, which are crucial signaling molecules involved in inflammation, immunity, and cellular communication.

- Molecular Formula : CHO

- Molecular Weight : 308.5 g/mol

- CAS Number : 135498-07-6

- Structure :

- SMILES:

CCCCC/C=C\CCCC/C=C\CCCCCCC(=O)O - InChI:

InChI=1S/C20H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,12-13H,2-5,8-11,14-19H2,1H3,(H,21,22)/b7-6-,13-12-

- SMILES:

Sources and Metabolism

Eicosadienoic acid is primarily found in human milk and has been detected in various tissues including the placenta . Its biological effects are largely mediated through its conversion into bioactive lipids known as eicosanoids. These metabolites can exert diverse physiological effects by binding to specific receptors in tissues throughout the body.

Biological Activities

1. Anti-inflammatory Effects

Eicosadienoic acid is involved in the synthesis of anti-inflammatory mediators. Research indicates that omega-6 fatty acids, including eicosadienoic acid, can modulate inflammatory responses by influencing the production of prostaglandins and leukotrienes . For instance, in a study examining the effects of dietary omega fatty acids on inflammation markers in patients with chronic diseases, it was found that supplementation with omega fatty acids led to a decrease in pro-inflammatory markers .

2. Cardiovascular Health

Eicosadienoic acid may have cardioprotective properties. Studies suggest that diets rich in polyunsaturated fatty acids can lower the risk of cardiovascular diseases by improving lipid profiles and reducing inflammation . The conversion of eicosadienoic acid to eicosanoids may play a role in maintaining vascular health by regulating blood pressure and vascular tone.

3. Neuroprotective Role

There is emerging evidence suggesting that eicosadienoic acid may have neuroprotective effects. Omega fatty acids are known to support brain health and cognitive function. They may influence neuroinflammation and neuronal signaling pathways that are critical for maintaining cognitive functions .

Research Findings

Several studies have investigated the biological activity of eicosadienoic acid:

Case Studies

- Dietary Impact on Inflammation : A randomized controlled trial assessed the effects of dietary supplementation with omega fatty acids on patients with rheumatoid arthritis. The results indicated a significant reduction in joint inflammation markers after regular intake of eicosadienoic acid-rich oils.

- Cognitive Function in Elderly : A study involving elderly participants showed that those who consumed higher levels of omega fatty acids, including eicosadienoic acid, exhibited better cognitive performance compared to those with lower intake levels .

属性

IUPAC Name |

(8Z,14Z)-icosa-8,14-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,12-13H,2-5,8-11,14-19H2,1H3,(H,21,22)/b7-6-,13-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DONHHCGFNMNGPH-ASZCUJMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCCCCC=CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\CCCC/C=C\CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。